molecular formula C9H8F4O2 B14062292 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene

1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene

Katalognummer: B14062292
Molekulargewicht: 224.15 g/mol
InChI-Schlüssel: YQDRKMZBKABJJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Fluorination: Introduction of fluorine atoms into the benzene ring using fluorinating agents such as or .

    Methoxylation: in the presence of a base like .

    Ethoxylation: The ethoxy group is introduced using and a suitable catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The process typically includes:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Processing: Continuous addition of reagents and removal of products to maintain steady-state conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like or in polar aprotic solvents.

    Oxidation: Oxidizing agents such as or .

    Reduction: Reducing agents like or .

Major Products

    Substitution Products: Compounds with different functional groups replacing the fluorine atoms.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydrogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene involves its interaction with molecular targets through:

    Electrophilic Aromatic Substitution: The fluorine atoms and difluoromethoxy group make the benzene ring more susceptible to electrophilic attack.

    Hydrogen Bonding: The ethoxy group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Difluoro-2-difluoromethoxy-4-methoxybenzene
  • 1,3-Difluoro-2-difluoromethoxy-4-propoxybenzene
  • 1,3-Difluoro-2-difluoromethoxy-4-butoxybenzene

Uniqueness

1,3-Difluoro-2-difluoromethoxy-4-ethoxybenzene is unique due to the presence of both difluoromethoxy and ethoxy groups, which confer distinct chemical properties such as increased reactivity and potential for diverse chemical transformations compared to its analogs.

Eigenschaften

Molekularformel

C9H8F4O2

Molekulargewicht

224.15 g/mol

IUPAC-Name

3-(difluoromethoxy)-1-ethoxy-2,4-difluorobenzene

InChI

InChI=1S/C9H8F4O2/c1-2-14-6-4-3-5(10)8(7(6)11)15-9(12)13/h3-4,9H,2H2,1H3

InChI-Schlüssel

YQDRKMZBKABJJH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=C(C=C1)F)OC(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.